4-Bromo-2,6-difluoro-n-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-difluoro-n-methylaniline is an aniline derivative with a bromine atom at the para position and two fluorine atoms at the ortho positions. This compound is known for its versatility as a building block in chemical synthesis due to the different reactivities of its substituents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2,6-difluoro-n-methylaniline can be synthesized through various methods. One common approach involves the bromination of 2,6-difluoroaniline using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the para position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors. These reactors maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,6-difluoro-n-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atoms can be replaced by nucleophiles under specific conditions.
Oxidation: The amine group can be oxidized to form amine oxides.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, expanding the molecular structure.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts like Pd(PPh3)4 are commonly employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted anilines.
Oxidation: Products include amine oxides.
Coupling Reactions: Products include biaryl compounds and other extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-difluoro-n-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including azo dyes and macromolecules.
Biology: Employed in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in drug discovery and development, particularly in the design of anticancer agents.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,6-difluoro-n-methylaniline involves its interaction with various molecular targets. The amine group can act as a nucleophile, participating in nucleophilic aromatic substitution reactions. The bromine and fluorine substituents influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoroaniline
- 4-Bromo-2,5-difluoroaniline
- 2-Bromo-4,6-difluoroaniline
- 4-Bromo-2,6-dimethylaniline
Uniqueness
4-Bromo-2,6-difluoro-n-methylaniline is unique due to the combination of bromine and fluorine substituents, which provide distinct reactivity patterns and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials for advanced technological applications .
Eigenschaften
Molekularformel |
C7H6BrF2N |
---|---|
Molekulargewicht |
222.03 g/mol |
IUPAC-Name |
4-bromo-2,6-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6BrF2N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChI-Schlüssel |
BBIPAUYKRFTAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.